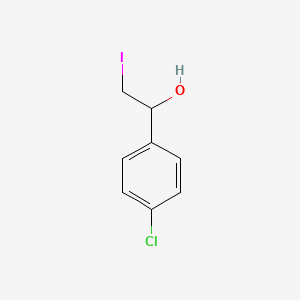

1-(4-Chlorophenyl)-2-iodoethanol

Description

1-(4-Chlorophenyl)-2-iodoethanol is a halogenated ethanol derivative with the molecular formula C₈H₈ClIO and a molecular weight of 282.51 g/mol. The compound features a 4-chlorophenyl group attached to the first carbon of an ethanol backbone, with an iodine atom substituted on the second carbon. This structure confers unique physicochemical properties, including enhanced reactivity due to the electron-withdrawing effects of chlorine and iodine.

Properties

Molecular Formula |

C8H8ClIO |

|---|---|

Molecular Weight |

282.50 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-2-iodoethanol |

InChI |

InChI=1S/C8H8ClIO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5H2 |

InChI Key |

NOJIFAYNVDKXCF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CI)O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-chlorophenyl)-2-iodoethan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-chlorobenzaldehyde with iodoethane in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions typically include:

Base: Sodium hydroxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

Another method involves the direct iodination of 1-(4-chlorophenyl)ethanol using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction conditions for this method include:

Oxidizing Agent: Hydrogen peroxide or sodium hypochlorite

Solvent: Acetic acid or water

Temperature: Room temperature to 50°C

Industrial Production Methods

Industrial production of 1-(4-chlorophenyl)-2-iodoethan-1-ol typically involves large-scale batch or continuous processes using the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-2-iodoethan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

Reduction: The iodine atom can be reduced to form the corresponding ethane derivative.

Substitution: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or PCC (pyridinium chlorochromate) in solvents like acetone or dichloromethane.

Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.

Substitution: Sodium azide, potassium thiocyanate, or sodium iodide in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Major Products Formed

Oxidation: 1-(4-chlorophenyl)-2-iodoethanone or 1-(4-chlorophenyl)-2-iodoethanal

Reduction: 1-(4-chlorophenyl)ethanol

Substitution: 1-(4-chlorophenyl)-2-azidoethan-1-ol, 1-(4-chlorophenyl)-2-thioethan-1-ol, or 1-(4-chlorophenyl)-2-bromoethan-1-ol

Scientific Research Applications

1-(4-chlorophenyl)-2-iodoethan-1-ol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein-ligand interactions.

Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-2-iodoethan-1-ol involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pathways involved may include:

Enzyme Inhibition: The compound can inhibit enzymes by forming covalent adducts with active site residues.

Receptor Modulation: The compound can modulate receptor activity by binding to specific sites and altering their conformation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Their Impacts

The biological and chemical properties of halogenated ethanol derivatives are highly sensitive to halogen type, substituent positions, and functional group arrangements. Below is a comparative analysis of 1-(4-Chlorophenyl)-2-iodoethanol with key analogs:

Table 1: Structural and Functional Comparison

Table 2: Pharmacological and Physicochemical Data

| Compound Name | LogP | AChE Inhibition IC₅₀ (µM) | Antimicrobial Activity |

|---|---|---|---|

| This compound* | ~3.2 | Not reported | Predicted high |

| 1-(2-Chlorophenyl)-2-iodoethanol | 3.5 | >10 | Moderate |

| 1-(4-Fluorophenyl)-2-iodoethanol | 2.8 | Not reported | Low |

*Predicted based on structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.